LogP Differential vs. Non-Keto Analog Improves Solvent Extraction
Methyl (2-oxocyclopentylidene)acetate exhibits a calculated LogP of 0.84 , while the non-keto analog methyl cyclopentylideneacetate (CAS 40203-73-4, Tuberose Acetate) has a reported LogP range of 1.66–2.80 depending on the prediction method . This difference of 0.82–1.96 log units arises from the additional ketone carbonyl, which introduces a dipole and hydrogen-bond acceptor site absent in the deoxy analog. In practical terms, a LogP difference of ~1 unit corresponds to a roughly 10-fold difference in octanol–water partition coefficient, directly affecting extraction yields during aqueous workup, retention times in reversed-phase HPLC purification, and the choice of solvent systems for liquid–liquid separation of reaction mixtures.
| Evidence Dimension | Lipophilicity (LogP, octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.84 (calculated, Chemsrc data) |
| Comparator Or Baseline | Methyl cyclopentylideneacetate (CAS 40203-73-4): LogP = 1.66 (ChemicalBook / Molbase) to 2.80 (Smolecule, 35°C) |
| Quantified Difference | ΔLogP = 0.82–1.96 units lower (more hydrophilic) for the target compound |
| Conditions | Calculated/predicted LogP from authoritative chemical databases; not derived from a single head-to-head experimental measurement |
Why This Matters
A LogP difference of this magnitude changes the extraction solvent selection (e.g., EtOAc vs. CH₂Cl₂ preference) and can improve reverse-phase chromatographic resolution, directly impacting purity and recovery in multi-step synthetic sequences.
